1-(Trimethylsilyl)heptan-1-one
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Overview
Description
1-(Trimethylsilyl)heptan-1-one is an organic compound with the molecular formula C10H22OSi. It consists of a heptanone backbone with a trimethylsilyl group attached to the first carbon atom. This compound is notable for its unique structural properties, which include a total of 33 bonds, 11 non-hydrogen bonds, one multiple bond, six rotatable bonds, and one double bond .
Preparation Methods
The synthesis of 1-(Trimethylsilyl)heptan-1-one can be achieved through various synthetic routes. One common method involves the reaction of heptanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trimethylsilyl ether by removing the hydrogen chloride produced during the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Trimethylsilyl)heptan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride typically produces an alcohol.
Scientific Research Applications
1-(Trimethylsilyl)heptan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.
Biology: The compound can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic applications includes its use as a precursor in the synthesis of drug candidates.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)heptan-1-one exerts its effects is primarily related to its ability to act as a protecting group for alcohols. The trimethylsilyl group can temporarily block reactive sites on a molecule, allowing for selective reactions to occur at other positions. This protection is achieved through the formation of a silyl ether, which can be removed under specific conditions to regenerate the original alcohol .
Comparison with Similar Compounds
1-(Trimethylsilyl)heptan-1-one can be compared to other silyl-protected ketones and alcohols, such as:
Trimethylsilyl chloride: Used to introduce the trimethylsilyl group into molecules.
Trimethylsilyl ethers: Commonly used as protecting groups in organic synthesis.
Trimethylsilyl acetylene: Used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which combines the properties of a ketone with the protective capabilities of a trimethylsilyl group. This dual functionality makes it a valuable reagent in both laboratory and industrial settings .
Properties
CAS No. |
82903-03-5 |
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Molecular Formula |
C10H22OSi |
Molecular Weight |
186.37 g/mol |
IUPAC Name |
1-trimethylsilylheptan-1-one |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-9-10(11)12(2,3)4/h5-9H2,1-4H3 |
InChI Key |
HQZUZWVVCZFPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)[Si](C)(C)C |
Origin of Product |
United States |
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